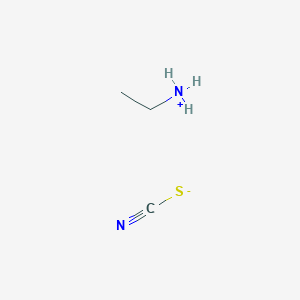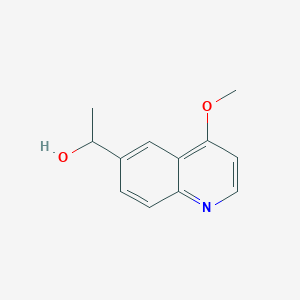
1-(4-Methoxyquinolin-6-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyquinolin-6-yl)ethanol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methoxy group at the 4-position and an ethanol group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Methoxyquinolin-6-yl)ethanol can be synthesized through various methods. One common approach involves the reaction of 4-methoxyquinoline with ethylene oxide under basic conditions. The reaction typically proceeds at elevated temperatures and requires a catalyst such as potassium hydroxide.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyquinolin-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the quinoline ring.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride or lithium aluminum hydride.
Major Products
Oxidation: 1-(4-Methoxyquinolin-6-yl)acetaldehyde or 1-(4-Methoxyquinolin-6-yl)acetic acid.
Reduction: Tetrahydro-1-(4-methoxyquinolin-6-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Methoxyquinolin-6-yl)ethanol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies investigating the biological activity of quinoline derivatives, including their antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyquinolin-6-yl)ethanol involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. It may also inhibit enzymes involved in critical biological pathways, leading to cell death or growth inhibition. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
Comparación Con Compuestos Similares
1-(4-Methoxyquinolin-6-yl)ethanol can be compared with other quinoline derivatives, such as:
Quinine: A naturally occurring alkaloid with antimalarial properties.
Chloroquine: A synthetic derivative used to treat malaria and autoimmune diseases.
Hydroxychloroquine: Similar to chloroquine but with a hydroxyl group, used for similar therapeutic purposes.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and ethanol groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1-(4-methoxyquinolin-6-yl)ethanol |
InChI |
InChI=1S/C12H13NO2/c1-8(14)9-3-4-11-10(7-9)12(15-2)5-6-13-11/h3-8,14H,1-2H3 |
Clave InChI |
WGAKUYKDQDCOSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=CN=C2C=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


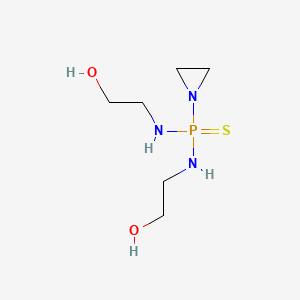
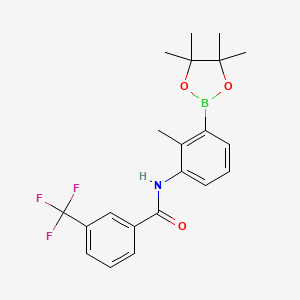
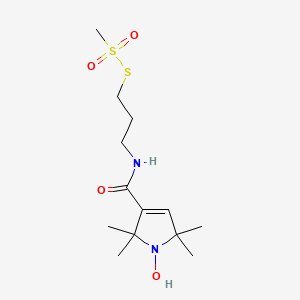


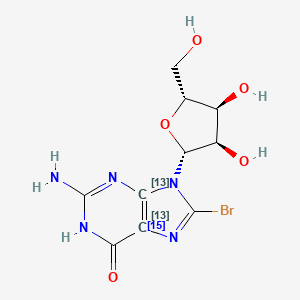
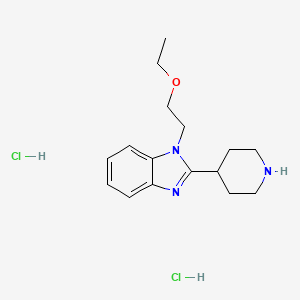
![4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B13857650.png)
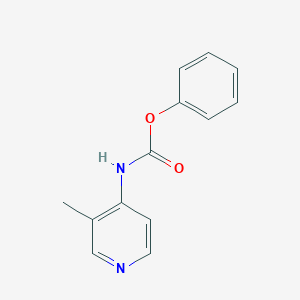

![2-[(tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl)methyl]benzonitrile; 2-((3-Methyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B13857667.png)
